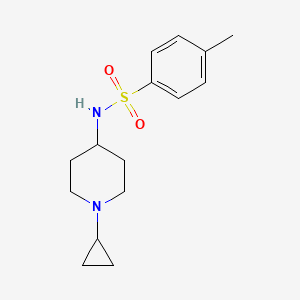
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability in the brain. The inhibition of GABA transaminase by CPP-115 leads to increased levels of GABA in the brain, which has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Wirkmechanismus
The mechanism of action of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide is based on its ability to inhibit the enzyme GABA transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability in the brain. By inhibiting GABA transaminase, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide leads to increased levels of GABA in the brain, which has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from the inhibition of GABA transaminase by N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide have several biochemical and physiological effects. GABA is a major inhibitory neurotransmitter in the brain, and its increased levels can lead to decreased neuronal excitability, which has been shown to be effective in reducing seizure activity in animal models. Additionally, GABA has been shown to play a role in the regulation of dopamine release, which has implications for the treatment of addiction. Other potential effects of increased GABA levels include decreased anxiety and improved mood.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide has several advantages for use in lab experiments. It is a highly selective inhibitor of GABA transaminase, which makes it a valuable tool for investigating the role of GABA in various neurological disorders. Additionally, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide has been shown to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent.
However, there are also limitations to the use of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide in lab experiments. One of the main limitations is its potential toxicity, particularly at high doses. Additionally, the effects of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide on GABA levels may be influenced by other factors, such as the presence of other neurotransmitters or the activity of other enzymes involved in GABA metabolism.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of GABA transaminase, which could have even greater therapeutic potential. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide on various neurological disorders, including epilepsy, addiction, and anxiety. Finally, there is potential for the development of novel therapeutic approaches based on the modulation of GABA levels in the brain, which could have implications for the treatment of a wide range of neurological and psychiatric disorders.
Synthesemethoden
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide can be synthesized using a multi-step process involving the reaction of piperidine with various reagents to form the desired cyclopropylpiperidine intermediate, followed by the addition of 4-methylbenzenesulfonyl chloride to form the final product. The synthesis of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide has been extensively studied and optimized, and several variations of the synthesis method have been reported in the literature.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide has been the subject of numerous scientific studies investigating its potential therapeutic applications. One of the most promising areas of research has been in the treatment of epilepsy, where N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide has been shown to be effective in reducing seizure activity in animal models. Additionally, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide has been shown to have potential applications in the treatment of addiction, particularly cocaine addiction, by reducing drug-seeking behavior in animal models. Other areas of research include the potential use of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide in the treatment of anxiety and depression, as well as in the treatment of certain types of cancer.
Eigenschaften
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-12-2-6-15(7-3-12)20(18,19)16-13-8-10-17(11-9-13)14-4-5-14/h2-3,6-7,13-14,16H,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDYVKMQRWOHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B7476406.png)
![4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7476411.png)
![N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B7476420.png)
![Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7476426.png)
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7476432.png)
![1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7476439.png)
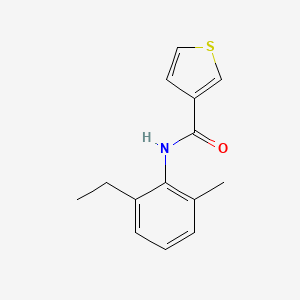
![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7476449.png)
![2-(8-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)acetamide](/img/structure/B7476451.png)
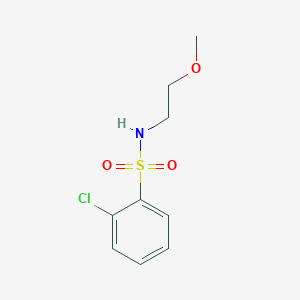
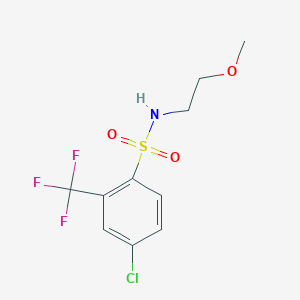
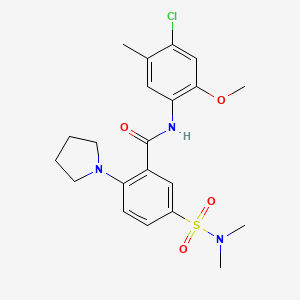
![N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476476.png)
![N-(4-bromo-3-methylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7476484.png)